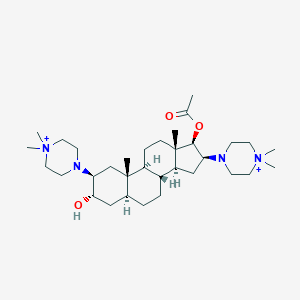
3-Desacetylpipecuronium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Desacetylpipecuronium, also known as this compound, is a useful research compound. Its molecular formula is C33H60N4O3+2 and its molecular weight is 560.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Clinical Applications
3-Desacetylpipecuronium is utilized in various clinical scenarios, particularly in anesthesia for surgical procedures:
- Neuromuscular Blockade : As a metabolite of pipecuronium, it contributes to the neuromuscular blocking effects observed during surgeries. The compound exhibits a longer duration of action compared to its parent drug, making it useful for extended procedures where prolonged muscle relaxation is necessary .
- Pharmacokinetics : Studies indicate that approximately 25% of administered pipecuronium is excreted as this compound within 24 hours post-administration. This pharmacokinetic profile highlights the importance of monitoring this metabolite to understand the overall neuromuscular blockade duration and recovery time .
Toxicological and Forensic Applications
The detection and quantification of this compound are crucial in forensic toxicology:
- Forensic Toxicology : The compound has been identified as a significant marker for detecting the administration of pipecuronium in cases of suspected drug overdose or misuse. Its presence in biological samples can provide evidence in legal investigations where neuromuscular blockers are involved .
- Analytical Techniques : Advanced methods such as liquid chromatography coupled with mass spectrometry (LC-MS) have been developed for the simultaneous determination of this compound along with other muscle relaxants. This technique enhances the sensitivity and specificity of toxicological analyses .
Research Findings
Research has focused on understanding the pharmacological properties and effects of this compound:
- Cardiovascular Effects : Studies have shown that high doses of pipecuronium, and consequently its metabolite, do not produce significant adverse cardiovascular effects during anesthesia. This safety profile makes it a preferred choice in patients with underlying cardiovascular conditions .
- Comparative Studies : Research comparing pipecuronium and its metabolites indicates that while this compound has reduced neuromuscular blocking potency, it still contributes to overall muscle relaxation during surgical procedures .
Data Table: Pharmacokinetics of Pipecuronium and this compound
| Parameter | Pipecuronium | This compound |
|---|---|---|
| Half-Life (t1/2) | 7.6 min (initial) | Not specified |
| Terminal Half-Life | 161 min | Not specified |
| Excretion (24 hours) | ~56% (25% as metabolite) | Not specified |
| Clinical Use | Neuromuscular blockade | Marker in toxicology |
Case Study 1: Surgical Application
A study involving patients undergoing elective coronary artery surgery demonstrated that administration of pipecuronium resulted in effective neuromuscular blockade without significant cardiovascular changes. The metabolites, including this compound, were monitored to assess recovery times post-surgery .
Case Study 2: Forensic Investigation
In a forensic analysis following a suspected drug overdose, the presence of this compound was confirmed through LC-MS techniques. This finding played a critical role in establishing the timeline and substances involved in the case, underscoring the compound's relevance in toxicological investigations .
Propriétés
Numéro CAS |
121935-02-2 |
|---|---|
Formule moléculaire |
C33H60N4O3+2 |
Poids moléculaire |
560.9 g/mol |
Nom IUPAC |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C33H60N4O3/c1-23(38)40-31-28(34-12-16-36(4,5)17-13-34)21-27-25-9-8-24-20-30(39)29(35-14-18-37(6,7)19-15-35)22-33(24,3)26(25)10-11-32(27,31)2/h24-31,39H,8-22H2,1-7H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
Clé InChI |
FJHUVPAYHMPQGM-ZZZJANDJSA-N |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
SMILES isomérique |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
SMILES canonique |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
Synonymes |
3-desacetylpipecuronium 3-DESPIP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















